1-Boc-piperidine-4-boronic acid
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Overview
Description
1-Boc-piperidine-4-boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-piperidine-4-boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.
Boronic Acid Formation: The boronic acid moiety is introduced through the reaction of the Boc-protected piperidine with a boronic acid derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-piperidine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-Boc-piperidine-4-boronic acid is used as a building block for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to inhibit proteases and other enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-Boc-piperidine-4-boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, preventing their activity .
Comparison with Similar Compounds
Similar Compounds
- (1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-ylboronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
1-Boc-piperidine-4-boronic acid is unique due to its combination of a piperidine ring and a boronic acid moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form reversible covalent bonds with nucleophiles sets it apart from other boronic acid derivatives .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h8,14-15H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMECCEOFWNIQFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(CC1)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677398 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-39-9 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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